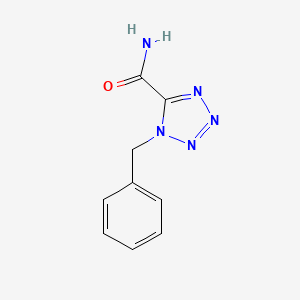

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

1-benzyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)9-11-12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGDGIVELBDODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be synthesized through a [3+2] cycloaddition reaction between nitriles and sodium azide in the presence of a catalyst . This method is efficient and applicable to a range of nitriles, including aliphatic, aromatic, and heterocyclic nitriles .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce a variety of benzyl-substituted tetrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide derivatives have been investigated for their potential as anticancer agents. A study designed and synthesized a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles that demonstrated significant microtubule destabilizing activity. These compounds were evaluated for their anticancer efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Research has shown that certain substituted tetrazoles exhibit antimicrobial activity. For instance, derivatives of 1-benzyl-1H-1,2,3,4-tetrazole have been synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .

P2X7 Receptor Antagonists

Another important application is in the development of P2X7 receptor antagonists. A study synthesized N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines and evaluated their activity at both human and rat P2X7 receptors. The results indicated that these compounds could effectively inhibit receptor activity, suggesting their potential use in treating inflammatory diseases .

Materials Science Applications

Polymer Chemistry

The tetrazole moiety has been incorporated into polymer matrices to enhance material properties. For instance, poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phases have been developed for use in hydrophilic interaction chromatography. These materials demonstrated improved separation capabilities for carbohydrate isomers and anomers .

Sensors and Catalysts

Tetrazole derivatives are also being explored as components in sensor technology and catalysis. Their ability to form stable complexes with metal ions makes them suitable candidates for developing sensors that detect heavy metals or other pollutants in environmental samples .

Analytical Chemistry Applications

Chromatography Techniques

The incorporation of 1-benzyl-1H-1,2,3,4-tetrazole into chromatographic techniques has shown promise in improving separation efficiency. For example, the use of tetrazole-based stationary phases in high-performance liquid chromatography (HPLC) has been reported to enhance the resolution of complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with molecular targets through its tetrazole ring and benzyl group. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of specific enzymes, such as cytochrome P450 . The benzyl group can enhance the compound’s lipophilicity, improving its membrane permeability and bioavailability .

Comparison with Similar Compounds

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:

- 1-Phenyl-1H-tetrazole-5-thiol

- 5-Methyl-1H-tetrazole

- 1H-Tetrazole-5-acetic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This tetrazole derivative exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈N₄O

- CAS Number : 2108831-07-6

The compound features a tetrazole ring which is known for its stability and ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In various cell line studies, this compound showed cytotoxic effects against several cancer types:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 30 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. It was tested in animal models for its ability to inhibit inflammatory responses:

| Inflammation Model | Inhibition (%) |

|---|---|

| Carrageenan-induced paw edema | 48 |

| LPS-induced cytokine release | 62 |

These findings indicate that it may serve as a potential therapeutic agent for inflammatory diseases .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell survival.

- Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and immune responses.

This dual action enhances its therapeutic potential across various diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria .

- Anticancer Research : In a recent investigation published in Cancer Letters, the compound was shown to synergize with existing chemotherapeutics, improving overall efficacy against resistant cancer cell lines .

- Inflammation Model Study : A study conducted on rats indicated that the compound significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cycloaddition or coupling reactions. For example, tetrazole rings can be constructed via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Carboxamide functionalization may require coupling agents like EDCI/HOBt. Optimization involves varying solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., ZnBr₂) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl group δ ~4.5–5.0 ppm) and carbonyl signals (δ ~165–170 ppm).

- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₀N₆O).

- Elemental Analysis : Ensures stoichiometric purity .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO, PBS, or ethanol via serial dilution. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct HPLC or LC-MS over 24–72 hours under physiological conditions (pH 7.4, 37°C). Monitor degradation products .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., ethanol/water). Use SHELXT for structure solution and SHELXL for refinement . Challenges include:

- Twinned Crystals : Mitigate with TWINABS for data integration.

- Disorder : Apply restraints to benzyl groups using ISOR/DFIX commands.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O/N) to explain packing motifs .

Q. What computational strategies reconcile discrepancies between experimental and theoretical data on its electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict HOMO-LUMO gaps and electrostatic potentials.

- Docking Studies : Compare with experimental IC₅₀ values (e.g., enzyme inhibition).

- MD Simulations : Assess solvation effects (e.g., explicit water models) to refine reactivity predictions. Cross-validate with spectroscopic data .

Q. How can factorial design optimize the synthesis yield while minimizing byproducts?

- Methodological Answer :

- Variables : Temperature, solvent ratio, catalyst loading.

- Design : Use a 2³ factorial matrix (8 experiments) to test interactions.

- Analysis : Apply ANOVA to identify significant factors (e.g., temperature > catalyst). Response surface methodology (RSM) refines optimal conditions .

Q. What methodologies address contradictory biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., MIC, IC₅₀) using random-effects models.

- Assay Standardization : Control variables (e.g., cell line passage number, serum concentration).

- SAR Studies : Modify substituents (e.g., benzyl vs. phenyl groups) to isolate activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.